Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring three key substituents:
- A tert-butyl carboxylate (Boc) group at position 1, providing steric protection and synthetic versatility.
- An azido group (-N₃) at position 3, enabling applications in click chemistry and bioorthogonal reactions.
- A methanesulfonyloxy (mesyl, -OSO₂CH₃) group at position 4, a strong electron-withdrawing and leaving group.
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, where its mesyl group facilitates nucleophilic substitutions, and the azido group supports modular derivatization .
Properties
IUPAC Name |
tert-butyl 3-azido-4-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19-20(4,16)17/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMGGHHMYAOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features three critical functional groups:
- A tert-butyl carbamate (Boc) at position 1.
- An azide at position 3.
- A methanesulfonyloxy (mesyl) group at position 4.
Retrosynthetically, the compound can be derived from pyrrolidine-3,4-diol through sequential functionalization. The Boc group is typically introduced early to protect the pyrrolidine nitrogen, followed by azide installation and mesylation. Stereochemical outcomes depend on the starting material’s configuration and reaction mechanisms (e.g., SN2 vs. Mitsunobu).
Synthesis of Key Intermediate: tert-Butyl 3-Azido-4-Hydroxypyrrolidine-1-Carboxylate
Starting Material: Pyrrolidine-3,4-Diol Derivatives
The diol precursor is often obtained via:
- Epoxide ring-opening : Reaction of 6-oxa-3-azabicyclo[3.1.0]hexane with aqueous ammonia or ammonium chloride yields cis-3-amino-4-hydroxypyrrolidine, which is subsequently Boc-protected.
- Hydroxylation of proline derivatives : Trans-4-hydroxy-L-proline is esterified and Boc-protected before dihydroxylation.
Representative Procedure:
- Epoxide opening :
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (12.1 g, 65.3 mmol) → React with NH4Cl (15 g) and NaN3 (21.4 g) in MeOH/H2O (8:1) at 60°C for 15 h. → Yield: 4.3 g (62%) of 3-amino-4-hydroxypyrrolidine. - Boc protection :
3-Amino-4-hydroxypyrrolidine (2.93 g, 15.8 mmol) → Treat with Boc2O (14.21 g, 65.1 mmol) in CH2Cl2 at RT for 4 h. → Purify via silica gel chromatography (CH2Cl2/MeOH 95:5). → Yield: 2.95 g (62%) of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate.
Mesylation of the 4-Hydroxyl Group
The final step involves converting the 4-hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) :
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (1 equiv)
→ Dissolve in CH2Cl2 (0.1 M), add Et3N (1.5 equiv) at 0°C.
→ Add MsCl (1.2 equiv) dropwise, stir at 0°C→RT for 2 h.
→ Quench with H2O, extract with CH2Cl2, dry (Na2SO4), and concentrate.
→ Purify via flash chromatography (hexane/EtOAc 4:1).
→ Yield: 92–95% of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate.
Key Analytical Data:
- 1H NMR (CDCl3) : δ 4.21 (m, 1H, H-4), 3.91 (m, 1H, H-3), 3.76 (m, 2H, H-2/H-5), 3.27 (s, 3H, SO2CH3).
- IR (KBr) : 2105 cm⁻¹ (N3), 1345/1170 cm⁻¹ (SO2).
Alternative Routes and Comparative Analysis
Direct Displacement of Mesylate with Azide
For racemic synthesis, a two-step sequence from tert-butyl 4-mesyloxy-3-hydroxypyrrolidine-1-carboxylate may be employed:
1. Mesylate 3-OH: React with MsCl/Et3N in CH2Cl2.
2. SN2 displacement: Treat with NaN3 (3 equiv) in DMF at 80°C for 8 h.
→ Overall yield: 70–75% (lower stereocontrol).
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methanesulfonyloxy group can undergo oxidation reactions to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium
Major Products Formed
Nucleophilic Substitution: Various substituted pyrrolidines.
Reduction: Amino derivatives of pyrrolidine.
Oxidation: Sulfonic acid derivatives
Scientific Research Applications
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be transformed into an amine, which can then interact with various biological targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Functional Differences
*The pyridinylmethyl derivative in includes additional substituents (benzyl, Boc-protected amino groups), increasing complexity and molecular weight.
Key Findings from Research
Reactivity :
- The mesyl group in the target compound enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to the methoxy group, which is electron-donating and inert .
- The azido group in all three compounds enables click chemistry, but steric hindrance from the pyridinylmethyl group in ’s compound may slow reaction kinetics .
Biological Activity :
- The pyridinylmethyl substituent in ’s compound improves blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
- The mesyl group ’s polarity may reduce bioavailability compared to hydrophobic aromatic substituents but offers flexibility for further derivatization .
Synthetic Utility: The target compound’s mesyl group is ideal for sequential functionalization, whereas the methoxy group in ’s compound serves as a stable placeholder . The pyridinylmethyl derivative requires multi-step synthesis (e.g., Mitsunobu reaction), limiting scalability compared to simpler mesyl/methoxy analogues .
Biological Activity
Tert-butyl 3-azido-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate (CAS No. 940890-90-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with an azido group and a methanesulfonyloxy moiety, contributing to its unique reactivity and biological profile. The synthesis typically involves the following steps:
- Protection of the Nitrogen : The piperidine nitrogen is protected using a tert-butyl carbamate.
- Formation of Methanesulfonyloxy Group : The reaction of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of triethylamine leads to the formation of the methanesulfonyloxy derivative.
- Azidation : The introduction of the azido group is achieved through standard azidation techniques, often using sodium azide in an appropriate solvent.
Enzyme Inhibition
The methanesulfonyloxy group may enhance the compound's ability to act as a reversible inhibitor for various enzymes. This is particularly relevant in therapeutic contexts where enzyme modulation can lead to desirable pharmacological effects. Research indicates that compounds with similar functionalities can significantly inhibit enzymes involved in metabolic pathways, thereby influencing disease processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
